molecular formula C11H14O2 B3389986 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid CAS No. 94994-34-0

4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B3389986
CAS No.: 94994-34-0
M. Wt: 178.23
InChI Key: STYILKNLWBCLDW-UHFFFAOYSA-N
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Description

4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid is a sophisticated chemical building block designed for advanced research applications. This compound features a rigid, three-dimensional bicyclo[2.2.2]octane scaffold, which is highly valued in medicinal chemistry for its ability to lock molecular conformations and explore new chemical space. The structure is substituted with a carboxylic acid group, providing a versatile handle for amide coupling and other derivatization reactions, and a terminal ethynyl (acetylene) group, which is highly reactive in metal-catalyzed click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This unique combination of a rigid core with two orthogonal reactive sites makes it an invaluable tool for constructing PROTACs (Proteolysis Targeting Chimeras), molecular probes, covalent inhibitors, and complex polymer frameworks. Researchers can utilize this bifunctional molecule to create stable, well-defined molecular structures, study protein-protein interactions, and develop new materials with tailored properties. The product is supplied with comprehensive analytical data to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-2-10-3-6-11(7-4-10,8-5-10)9(12)13/h1H,3-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYILKNLWBCLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(CC1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242934
Record name 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid
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Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-34-0
Record name 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid
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Record name 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid
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Record name 4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid
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Advanced Synthetic Methodologies and Strategic Route Design

Retrosynthetic Analysis for 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic Acid

A retrosynthetic analysis of this compound reveals a strategy centered on the sequential functionalization of a pre-formed bicyclo[2.2.2]octane core. The primary disconnections involve the ethynyl (B1212043) and carboxylic acid groups at the C1 and C4 bridgehead positions. This approach simplifies the target molecule into key synthons: a bicyclo[2.2.2]octane scaffold functionalized at both bridgeheads and reagents for introducing the ethynyl and carboxyl moieties.

A plausible retrosynthetic pathway is outlined below:

Target Molecule Key Disconnections Precursors/Synthons
This compoundC(sp)-C(sp3) bond (alkynylation)4-Halobicyclo[2.2.2]octane-1-carboxylic acid ester + Ethynyl synthon
C-COOH bond (carboxylation)1,4-Dihalobicyclo[2.2.2]octane
4-Halobicyclo[2.2.2]octane-1-carboxylic acid esterEsterification4-Halobicyclo[2.2.2]octane-1-carboxylic acid
1,4-Dihalobicyclo[2.2.2]octaneBridgehead functionalizationBicyclo[2.2.2]octane
Bicyclo[2.2.2]octaneCycloaddition1,3-Cyclohexadiene (B119728) + Dienophile

This analysis highlights that the core challenge lies in the construction of the bicyclo[2.2.2]octane skeleton and the subsequent, often difficult, functionalization of its sterically shielded bridgehead positions.

Classical and Contemporary Approaches to the Bicyclo[2.2.2]octane Core Synthesis

The rigid bicyclo[2.2.2]octane framework is a common motif in medicinal chemistry and materials science. Its synthesis has been a subject of extensive research, leading to a variety of classical and modern methods.

The most prominent and widely utilized method for constructing the bicyclo[2.2.2]octane skeleton is the [4+2] cycloaddition, or Diels-Alder reaction. arkat-usa.org This reaction typically involves the cycloaddition of a 1,3-cyclohexadiene derivative with a suitable dienophile to form a bicyclo[2.2.2]octene precursor. The resulting double bond can then be readily hydrogenated to yield the saturated bicyclo[2.2.2]octane core.

Key aspects of this methodology include:

Versatility: A wide range of substituted dienes and dienophiles can be used, allowing for the introduction of various functionalities into the resulting bicyclic system. rsc.orgrsc.org

Stereoselectivity: The Diels-Alder reaction is highly stereospecific, which is crucial for controlling the relative stereochemistry of the substituents on the newly formed ring.

Intramolecular Variants: Intramolecular Diels-Alder (IMDA) reactions have also been successfully employed to construct the bicyclo[2.2.2]octane skeleton, offering a pathway to more complex, polycyclic structures. nih.govcdnsciencepub.com

Reaction Type Reactants Product Key Features
Intermolecular Diels-Alder1,3-Cyclohexadiene + Maleic AnhydrideBicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrideHigh yield, classic approach to the core structure.
Intramolecular Diels-Alder6-alkenylcyclohexa-2,4-dien-1-onesFused Bicyclo[2.2.2]octane systemsConstructs bridged seven- and eight-membered rings in addition to the bicyclo[2.2.2]octane skeleton. nih.gov
Double Diels-Alder2H-pyran-2-ones + MaleimideFused bicyclo[2.2.2]oct-7-enesEfficient route to highly functionalized and constrained heteropolycyclic derivatives. researchgate.net

Introducing substituents at the bridgehead carbons (C1 and C4) of the bicyclo[2.2.2]octane system is notoriously challenging due to the neopentyl-like steric hindrance. Reactions at these positions often require harsh conditions and specialized reagents.

Several strategies have been developed to overcome this hurdle:

Radical Reactions: Free radical reactions, such as the Hunsdiecker reaction or variants thereof, have been used to introduce halogen atoms at the bridgehead position, which can then be displaced or used in further transformations.

Carbocation Intermediates: The generation of bridgehead carbocations, typically from bridgehead halides using a Lewis acid like silver triflate, allows for subsequent reaction with various nucleophiles. iastate.edu This method has been used to introduce carbon-based substituents.

Organometallic Approaches: The use of organometallic intermediates, such as bridgehead silylpotassium compounds, allows for reaction with a range of electrophiles to install various functional groups. oup.comacs.org

Modern synthetic chemistry places increasing emphasis on environmentally benign methodologies. The synthesis of the bicyclo[2.2.2]octane core has also been approached with green chemistry principles in mind.

Key developments in this area include:

Catalytic Reactions: The use of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can promote reactions under milder conditions and often with higher atom economy. ccspublishing.org.cn

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly shorten reaction times and improve yields in the synthesis of bicyclo[2.2.2]octene derivatives, particularly in Diels-Alder reactions. researchgate.netresearchgate.net

Aqueous Reaction Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. One-pot, three-component reactions catalyzed by DABCO in water have been developed for related heterocyclic systems. researchgate.net

Introduction of the Ethynyl Moiety: Methodological Advancements

The introduction of the rigid, linear ethynyl group onto the bicyclic scaffold is a critical step in the synthesis of the target molecule. This transformation imparts unique structural and electronic properties.

Directly forming a carbon-carbon bond between a bridgehead carbon and an alkyne is a significant synthetic challenge.

Recent advancements have provided effective methods:

Sonogashira Coupling: While typically used for sp2 carbons, variants of the Sonogashira coupling have been adapted for bridgehead positions. This often involves the coupling of a bridgehead halide or triflate with a terminal alkyne, catalyzed by palladium and copper complexes. An efficient route to asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators has been developed using this methodology. beilstein-journals.org

Alkynylation via Silylated Intermediates: The reaction of bridgehead electrophiles with alkynylating agents like trimethylsilyl (B98337) ethynylbenziodoxolone has proven effective for establishing the quaternary center. nih.gov

Silver(I) Acetylide Reactions: Direct carbon-carbon bond formation at the bridgehead position of related cage systems like adamantane (B196018) has been achieved using silver(I) acetylides, suggesting a potential route for bicyclo[2.2.2]octane systems as well. uq.edu.au

Protecting Group Strategies for Terminal Alkynes

The synthesis of this compound necessitates the careful management of the terminal alkyne, a functional group that is reactive under various conditions, including those involving strong bases or transition metals. Protecting group strategies are therefore critical to prevent undesired side reactions during the synthetic sequence. The choice of protecting group is dictated by its stability under specific reaction conditions and the ease of its selective removal.

Trialkylsilyl Groups: Trialkylsilyl groups, such as trimethylsilyl (TMS), are widely used for alkyne protection due to their straightforward introduction and removal. gelest.com The TMS group can be installed by treating the terminal alkyne with a base like n-butyllithium followed by the addition of trimethylsilyl chloride. This protection is robust enough to withstand many synthetic transformations. Deprotection is typically achieved under mild conditions using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, which allows for the selective removal of the silyl (B83357) group without affecting other functionalities like the carboxylic acid or its ester form. gelest.com The differential stability of various silyl groups (e.g., TMS vs. triisopropylsilyl, TIPS) allows for orthogonal protection strategies where one silyl group can be removed in the presence of another. gelest.com

Carbinol Groups: An alternative and highly effective strategy involves the use of a carbinol protecting group, such as 2-methyl-3-butyn-2-ol. beilstein-journals.orgnih.gov This approach involves the nucleophilic addition of the BCO-acetylenide onto acetone (B3395972). nih.gov A key advantage of the resulting hydroxyalkyl group is its notable polarity, which significantly aids in the chromatographic purification of intermediates. beilstein-journals.orgnih.gov This group is stable under various conditions, including those used for Sonogashira coupling reactions on another part of a molecule. nih.gov The deprotection is readily accomplished by retro-addition, typically using a strong base like sodium hydride or potassium hydroxide (B78521) in a suitable solvent to release acetone and regenerate the terminal alkyne. beilstein-journals.org

Other Polar Protecting Groups: To facilitate the separation and purification of synthetic intermediates, which can be challenging with nonpolar silyl groups, more polar protecting groups have been developed. The diphenylphosphoryl (Ph₂P(O)) group, for instance, can be introduced to a terminal alkyne and its high polarity makes isolation of products from reaction mixtures more facile. ccspublishing.org.cn It is stable under acidic conditions and can be removed with a base. ccspublishing.org.cn

The following table summarizes common protecting groups for terminal alkynes relevant to BCO core synthesis.

Protecting GroupAbbreviationIntroduction ReagentsRemoval ReagentsKey Features
TrimethylsilylTMS1. n-BuLi 2. TMSClTBAF or K₂CO₃/MeOHCommon, easily removed.
TriisopropylsilylTIPS1. n-BuLi 2. TIPSClTBAF (slower than TMS)More sterically hindered, greater stability.
2-hydroxyprop-2-yl(Carbinol)1. n-BuLi 2. AcetoneBase (e.g., NaOH, NaH)Increases polarity, aids purification. beilstein-journals.orgnih.gov
DiphenylphosphorylPh₂P(O)1. Ph₂PCl 2. H₂O₂Base (e.g., t-BuOK)High polarity, aids in product isolation. ccspublishing.org.cn

Introduction of the Carboxylic Acid Moiety: Methodological Advancements

Carboxylation and Oxidation Reactions

Direct carboxylation of a bridgehead position is challenging due to the steric hindrance and the neopentyl-like nature of the carbon atom. Therefore, the carboxylic acid is typically introduced through the oxidation of a precursor functional group or is incorporated as part of one of the starting materials in a cycloaddition reaction.

One common strategy involves a Diels-Alder reaction between a 1,3-cyclohexadiene derivative and a dienophile containing the carboxylate precursor. For example, reaction with methacrolein (B123484) can yield a bicyclo[2.2.2]octane aldehyde intermediate, which can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Another approach is the functionalization of a pre-existing BCO structure. For instance, brominative decarboxylation (Hunsdiecker reaction) of a BCO-1,4-dicarboxylic acid derivative can be used to install a bromine atom at one bridgehead, which can then be converted to other functional groups. acs.org While not a direct carboxylation, these transformations highlight the manipulation of carboxyl groups to achieve the desired substitution pattern.

Selective Functionalization of Carboxylic Acid Precursors

A powerful strategy for synthesizing unsymmetrically substituted BCO derivatives like the target molecule begins with a symmetric precursor, most commonly bicyclo[2.2.2]octane-1,4-dicarboxylic acid or its diethyl ester. sci-hub.st The key to this approach is the selective monofunctionalization.

The synthesis often starts with the preparation of diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate. sci-hub.st Reduction of the keto groups yields diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. sci-hub.st This diester can then be selectively hydrolyzed with one equivalent of a base to provide the crucial intermediate, ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate. sci-hub.st This mono-acid mono-ester allows for the selective chemical manipulation of the free carboxylic acid group while the ester group remains protected. The carboxylic acid can be converted into an amide, which can then be dehydrated to a nitrile or subjected to a Hofmann rearrangement to yield an amine. sci-hub.st These functional groups at the C4 position can then be further elaborated to install the ethynyl group, while the ester at C1 can be hydrolyzed in the final step to reveal the target carboxylic acid.

Convergent and Divergent Synthetic Pathways to the Target Compound

The construction of this compound can be approached through both divergent and convergent strategies.

A divergent synthesis is exemplified by the route starting from ethyl hydrogen bicyclo[2.2.2]octane-1,4-dicarboxylate. sci-hub.st This single, common intermediate serves as a branching point to create a library of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. By applying different reaction sequences to the free carboxylic acid moiety at C4, one can introduce a variety of functional groups, including bromo, cyano, amino, and ultimately, the ethynyl group required for the target molecule. sci-hub.stacs.org This approach is highly efficient for producing a range of related analogues for structure-activity relationship studies.

A convergent synthesis , in contrast, involves the independent preparation of key fragments of the molecule, which are then joined together in the later stages. The most fundamental example of a convergent approach in this context is the Diels-Alder reaction itself, which rapidly assembles the BCO core from a diene and a dienophile. arkat-usa.org A more advanced convergent strategy could involve a domino reaction where multiple bond-forming events occur in a single pot to rapidly build molecular complexity. For instance, domino reactions involving 1,3-indanedione and 3-methyleneoxindoles have been used to create complex spiro[bicyclo[2.2.2]octane] systems, showcasing the power of convergent, multi-component strategies. acs.org

Enantioselective Synthesis Approaches for Bicyclo[2.2.2]octane Derivatives

While the parent this compound is achiral, the introduction of substituents at other positions on the BCO rings can create chiral centers. Therefore, the development of enantioselective methods for the synthesis of the BCO core is of significant interest.

A notable advancement is the development of an organocatalytic, metal-free tandem reaction to access bicyclo[2.2.2]octane-1-carboxylates with high enantioselectivity. rsc.orgrsc.org This method constitutes a formal [4+2] cycloaddition between an α′-ethoxycarbonyl cyclohexenone and a nitroolefin. rsc.org The reaction, mediated by an organic base catalyst, proceeds under mild and operationally simple conditions to furnish a wide range of functionalized BCO derivatives in good yields and with excellent enantioselectivities (e.g., up to 97% ee). rsc.org This strategy allows for the construction of the C1-carboxylate-substituted BCO core in a chiral fashion from the outset, which is highly valuable for the synthesis of optically active natural products and pharmaceutical agents containing this scaffold. rsc.org Other approaches have focused on creating chiral BCO precursors, such as the chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione. nih.gov

Practical and Cost-Effective Synthetic Protocols

For any synthetic route to be viable on a larger scale, it must be practical, safe, and cost-effective. Significant efforts have been directed at optimizing the synthesis of key BCO precursors. A prime example is the improved synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid, a common starting material for many 1,4-disubstituted BCOs. researchgate.net

An optimized protocol involves the formation of a semicarbazone, followed by its reduction. researchgate.net The use of microwave irradiation has been shown to significantly shorten the reaction times for the sequence compared to conventional heating methods. Furthermore, a major improvement in terms of cost and safety was achieved by replacing the use of large quantities of Raney nickel for reduction with a more practical solid-phase process. researchgate.net These modifications not only make the synthesis more efficient but also enhance its safety profile, making the production of this key intermediate more amenable to scale-up. researchgate.net

Elucidation of Structure and Reactivity Through Advanced Spectroscopic and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid in solution. The molecule's inherent symmetry and the presence of distinct functional groups—a carboxylic acid, an ethynyl (B1212043) group, and a bicyclic cage—give rise to a characteristic set of NMR signals.

The proton (¹H) NMR spectrum of this compound is expected to be relatively simple due to the molecule's C₃ symmetry axis passing through the C1-C4 positions. The six methylene (B1212753) protons on the bicyclic cage are chemically equivalent and are anticipated to appear as a single, likely broad, signal. The ethynyl proton, being in a distinct chemical environment, would produce a sharp singlet. The acidic proton of the carboxylic acid group will also appear as a singlet, though its chemical shift can be highly dependent on the solvent and concentration.

The carbon-13 (¹³C) NMR spectrum provides a more detailed fingerprint of the carbon skeleton. Distinct signals are expected for the quaternary carbons of the carboxylic acid and the ethynyl group, the bridgehead carbons of the bicyclic cage, and the methylene carbons. The chemical shifts of these carbons are influenced by their hybridization and proximity to electron-withdrawing groups. For instance, the sp-hybridized carbons of the ethynyl group will resonate at characteristic downfield shifts. Data from closely related structures, such as 4-((4-ethynylbicyclo[2.2.2]oct-1-yl)ethynyl)benzoic acid, show the bicyclooctane methylene carbons resonating around 31-32 ppm and the bridgehead carbons at approximately 26-27 ppm. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)10-12 (broad s)175-185
Ethynyl C≡C-H~2.0 (s)80-90 (-C ≡CH)
Ethynyl C≡C -H-65-75 (-C≡C H)
Bicyclo[2.2.2]octane CH₂~1.8 (m)30-35
Bicyclo[2.2.2]octane Bridgehead C (C1)-35-45
Bicyclo[2.2.2]octane Bridgehead C (C4)-25-35

Note: These are predicted values and may vary based on solvent and experimental conditions.

To confirm the assignments from 1D NMR and to elucidate the connectivity of the atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would primarily show the correlation between protons on adjacent carbons. While the methylene protons of the bicyclo[2.2.2]octane cage are expected to be largely equivalent, any subtle differences in their chemical shifts could lead to cross-peaks in the COSY spectrum, confirming their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in definitively linking the proton signal of the bicyclic methylene groups to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons. For instance, the ethynyl proton should show a correlation to the bridgehead carbon (C4) it is attached to, as well as the other sp-hybridized carbon. Similarly, the methylene protons should show correlations to the bridgehead carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In a rigid system like bicyclo[2.2.2]octane, NOESY can confirm the stereochemical relationships. For example, through-space interactions between the ethynyl proton and the adjacent methylene protons would be expected.

The bicyclo[2.2.2]octane cage is not perfectly rigid and can undergo twisting motions. Variable-temperature (VT) NMR studies can provide insights into the energetics of these dynamic processes. While significant conformational changes are not expected for the parent cage, the presence of substituents can influence these dynamics. In some crystalline forms of bicyclo[2.2.2]octane-containing molecular rotors, the BCO group has been shown to undergo rapid rotary motion, which can be studied using solid-state NMR. nih.govresearchgate.net For this compound in solution, such dynamic studies could reveal subtle conformational equilibria.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Modalities

The Infrared (IR) spectrum of this compound is expected to be dominated by the strong absorptions of the carboxylic acid and ethynyl groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer that is likely to form in the solid state or in non-polar solvents. The C=O stretch of the carboxylic acid will give a strong, sharp absorption around 1700 cm⁻¹. The terminal alkyne C≡C-H stretch will appear as a sharp, relatively weak band around 3300 cm⁻¹, and the C≡C stretch will be observed in the 2100-2140 cm⁻¹ region. The C-H stretches of the bicyclic cage will be seen in the 2850-3000 cm⁻¹ range.

The Raman spectrum will also show characteristic bands for the functional groups. The C≡C triple bond stretch, which is often weak in the IR spectrum of terminal alkynes, is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The C=O stretch of the carboxylic acid will also be visible. The symmetric C-H stretching and bending modes of the bicyclic framework are also expected to be Raman active.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)2500-3300-Broad, Strong
C≡C-H stretch~3300~3300Sharp, Medium (IR); Sharp, Strong (Raman)
C-H stretch (aliphatic)2850-30002850-3000Medium-Strong
C≡C stretch2100-21402100-2140Weak (IR); Strong (Raman)
C=O stretch~1700~1700Strong
C-O stretch / O-H bend1210-1320 / 1300-1440-Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For C₁₁H₁₄O₂, the predicted monoisotopic mass is 178.0994 g/mol . HRMS can measure this mass with high accuracy (typically to within 5 ppm), confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While a retro-Diels-Alder fragmentation (loss of ethene) is a characteristic pathway for some bicyclo[2.2.2]octane systems, studies on related structures suggest that for bridgehead-substituted derivatives, this may not be the dominant pathway. Instead, the loss of an ethyl radical has been observed. plymouth.ac.uk For this compound, common fragmentation pathways would likely involve the loss of water (H₂O) from the carboxylic acid, the loss of the carboxyl group (COOH), and subsequent fragmentations of the bicyclic cage.

Table 3: Predicted HRMS Data for this compound

Adduct Predicted m/z
[M+H]⁺179.1067
[M+Na]⁺201.0886
[M-H]⁻177.0921
[M+NH₄]⁺196.1332
[M+K]⁺217.0625

Data sourced from PubChem CID 86114376. uni.lu

X-ray Crystallography for Solid-State Structural Characterization and Crystal Engineering

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, a crystal structure would precisely define the geometry of the bicyclic cage and the orientation of the ethynyl and carboxylic acid substituents.

A key feature of the solid-state structure would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. This is a very common motif for carboxylic acids and would be a primary driver of the crystal packing. The ethynyl groups could also participate in weaker intermolecular interactions, such as C-H···π interactions, which could further influence the crystal packing.

The rigid and well-defined nature of the bicyclo[2.2.2]octane core makes it an attractive building block for crystal engineering and the design of metal-organic frameworks (MOFs). The dicarboxylic acid analogue, bicyclo[2.2.2]octane-1,4-dicarboxylic acid, has been used to create porous MOFs. researchgate.netrsc.org Similarly, this compound could be used as a linker in the construction of novel crystalline materials with tailored properties.

Table 4: Representative Crystallographic Data for a Substituted Bicyclo[2.2.2]octane Derivative (rac-(2R,3S,5S,6R,7S,8S)-7,8-Dichlorobicyclo[2.2.2]octane-2,3,5,6-tetrayl tetraacetate)

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1061 (3)
b (Å)13.3383 (4)
c (Å)14.2229 (3)
β (°)90.189 (2)
Volume (ų)1917.21 (9)
Z4

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

Predicted Spectroscopic Parameters through Computational Methods

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as its behavior in mass spectrometry. These theoretical predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

Although a comprehensive, publicly available computational study detailing all spectroscopic parameters for this compound is not readily found in the searched literature, we can infer the expected spectral characteristics based on its structure and available data for analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum is anticipated to be characterized by distinct signals corresponding to the unique protons in the molecule. The rigid bicyclic framework of the octane (B31449) structure significantly influences the chemical shifts of the methylene protons. Protons closer to the electron-withdrawing carboxylic acid and ethynyl groups are expected to be deshielded and thus appear at a higher chemical shift (downfield).

A detailed prediction of the ¹H NMR chemical shifts would require specific DFT calculations. However, based on the structure of this compound, the following regions for the proton signals can be anticipated:

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region of the spectrum, typically between 10.0 and 13.0 ppm. This significant deshielding is due to the acidic nature of the proton.

Acetylenic Proton (-C≡C-H): A sharp singlet is predicted for the terminal alkyne proton. Its chemical shift is generally found in the range of 2.0-3.0 ppm.

Bicyclo[2.2.2]octane Protons: The protons on the bicyclic cage will exhibit complex splitting patterns due to coupling with neighboring protons. These signals are expected to appear in the upfield region, typically between 1.5 and 2.5 ppm. The symmetry of the bicyclo[2.2.2]octane system will influence the number of distinct signals.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments within the molecule. Computational predictions for the ¹³C NMR chemical shifts of this compound would reveal distinct signals for each unique carbon atom.

Based on the functional groups present, the following approximate chemical shifts can be expected:

Carboxylic Carbon (-COOH): This carbon is highly deshielded and is expected to resonate in the range of 170-185 ppm.

Alkynyl Carbons (-C≡C-): The two carbons of the ethynyl group will have characteristic chemical shifts. The terminal, protonated carbon is typically found between 65 and 90 ppm, while the quaternary carbon attached to the bicyclic cage would appear in a similar range, though its exact position would be influenced by the rigid framework.

Bridgehead Carbons of Bicyclo[2.2.2]octane: The quaternary bridgehead carbon attached to the carboxylic acid group and the tertiary bridgehead carbon attached to the ethynyl group will have distinct chemical shifts, likely in the range of 30-50 ppm.

Methylene Carbons of Bicyclo[2.2.2]octane: The methylene carbons of the bicyclic system are expected to resonate in the upfield region of the spectrum, typically between 20 and 40 ppm.

Predicted Infrared (IR) Spectrum

Theoretical calculations of the vibrational frequencies can predict the key absorption bands in the infrared (IR) spectrum. For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the carboxylic acid and ethynyl functional groups. A DFT-predicted strong absorption at 3280 cm⁻¹ is likely attributable to the acetylenic C-H stretch.

A more comprehensive set of predicted vibrational frequencies would include:

Predicted Vibrational Frequency (cm⁻¹)Assignment
~3300Acetylenic C-H Stretch
3300-2500 (broad)O-H Stretch (Carboxylic Acid)
~2950 and ~2870C-H Stretch (Bicyclo[2.2.2]octane)
~2100C≡C Stretch (Alkyne)
~1700C=O Stretch (Carboxylic Acid)
~1420C-O-H Bend (Carboxylic Acid)
~1250C-O Stretch (Carboxylic Acid)

Predicted Mass Spectrometry Data

Computational mass spectrometry can predict the fragmentation patterns and other mass-to-charge ratio related properties of a molecule. For this compound, the PubChem database provides predicted collision cross-section (CCS) values for various adducts, which are calculated using computational methods. The collision cross-section is a measure of the ion's size and shape in the gas phase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺179.10666148.6
[M+Na]⁺201.08860158.0
[M-H]⁻177.09210144.9
[M+NH₄]⁺196.13320173.5
[M+K]⁺217.06254148.0
[M+H-H₂O]⁺161.09664139.9
[M+HCOO]⁻223.09758154.3
[M+CH₃COO]⁻237.11323157.8
[M+Na-2H]⁻199.07405158.1
[M]⁺178.09883143.3
[M]⁻178.09993143.3

Data sourced from PubChem CID: 86114376. uni.lu

These predicted spectroscopic parameters, derived from computational models, provide a foundational understanding of the spectral characteristics of this compound. While they await experimental verification, they are crucial for guiding spectroscopic analysis and confirming the structure of this unique compound.

Reactivity Profiles and Diverse Derivatization Strategies

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal alkyne is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and high electron density make it a reactive partner in numerous transformations.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal ethynyl group of 4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and the synthesis of complex molecules. nih.govbeilstein-journals.org

The CuAAC reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. researchgate.net This transformation is a prime example of a 1,3-dipolar cycloaddition. organic-chemistry.org

Table 1: General Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterDescription
Alkyne This compound
Azide Various organic azides (e.g., benzyl (B1604629) azide, azido-functionalized biomolecules)
Catalyst Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)
Solvent Typically polar solvents such as THF, DMF, DMSO, or aqueous mixtures
Temperature Room temperature to mild heating
Product 1,4-Disubstituted 1,2,3-triazole derivative

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes. The terminal ethynyl group of this compound can be readily coupled with a variety of aryl and vinyl halides under Sonogashira conditions, which typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The reaction proceeds through a catalytic cycle involving the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org A study on a related 1,4-bis(ethynyl)bicyclo[2.2.2]octane system demonstrated successful Sonogashira coupling reactions, highlighting the feasibility of this transformation on the bicyclooctane scaffold. beilstein-journals.org

Table 2: Typical Conditions for Sonogashira Coupling

ParameterDescription
Alkyne This compound
Coupling Partner Aryl or vinyl halides (I, Br, OTf)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, etc.
Copper Co-catalyst CuI
Base Amine base (e.g., triethylamine, diisopropylamine)
Solvent THF, DMF, toluene
Temperature Room temperature to reflux
Product Aryl- or vinyl-substituted alkyne

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Beyond the well-known CuAAC reaction, the ethynyl group can participate in other cycloaddition reactions. In Diels-Alder reactions, alkynes can act as dienophiles, reacting with conjugated dienes to form cyclohexadiene rings. While intramolecular Diels-Alder reactions have been utilized to construct the bicyclo[2.2.2]octane core itself, the terminal alkyne of the title compound can potentially engage in intermolecular [4+2] cycloadditions. nih.govnih.gov

The terminal alkyne is also a competent dipolarophile in various 1,3-dipolar cycloadditions with 1,3-dipoles such as nitrile oxides, carbonyl ylides, and azomethine ylides, leading to the formation of five-membered heterocyclic rings. wikipedia.orgnih.gov These reactions provide a versatile platform for the synthesis of a diverse range of heterocyclic compounds. The Huisgen 1,3-dipolar cycloaddition is a general term for these types of transformations. organic-chemistry.org

Hydrometallation and Other Addition Reactions

The terminal alkyne can undergo various addition reactions, including hydrometallation. Hydroboration, for instance, involves the addition of a boron hydride (e.g., borane (B79455) or a dialkylborane) across the triple bond. For terminal alkynes, this reaction typically proceeds with anti-Markovnikov regioselectivity, placing the boron atom on the terminal carbon. chemistrysteps.com Subsequent oxidation of the resulting vinylborane (B8500763) with hydrogen peroxide and a base yields an enol that tautomerizes to the corresponding aldehyde. khanacademy.org To prevent double addition to the alkyne, sterically hindered boranes such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed. masterorganicchemistry.com

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality at the bridgehead position of the bicyclo[2.2.2]octane core offers another site for diverse chemical modifications, most notably through reactions at the carbonyl carbon.

Esterification and Amide Bond Formation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is a reversible process, and the equilibrium is typically driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For substrates that are sensitive to strong acids, milder methods are available. One such method involves the use of a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). orgsyn.org

Amide bond formation is typically accomplished by reacting the carboxylic acid with a primary or secondary amine. Direct condensation of a carboxylic acid and an amine requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt. youtube.com Therefore, the carboxylic acid is usually activated in situ using a coupling reagent. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (using, for example, thionyl chloride or oxalyl chloride), which then readily reacts with an amine to form the amide. youtube.com The synthesis of a tertiary amide from a related bicyclo[2.2.2]octane carboxylic acid has been reported, demonstrating the applicability of these methods to this ring system. beilstein-journals.org

Table 3: Common Methods for Esterification and Amide Bond Formation

TransformationReagents and ConditionsProduct
Fischer Esterification R'OH, cat. H₂SO₄, heatEster
DCC/DMAP Esterification R'OH, DCC, cat. DMAP, CH₂Cl₂Ester
Amide Formation (Coupling Reagent) R'R''NH, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA), DMFAmide
Amide Formation (via Acid Chloride) 1. SOCl₂ or (COCl)₂ 2. R'R''NH, Base (e.g., Et₃N)Amide

Activation and Coupling Strategies

The carboxylic acid and ethynyl moieties can be selectively activated to participate in a variety of coupling reactions, enabling the synthesis of more complex molecules.

The carboxylic acid group , situated at a sterically hindered bridgehead position, can be converted into more reactive intermediates for subsequent coupling. A common strategy involves its transformation into an acyl halide, typically an acyl chloride, using reagents like thionyl chloride or oxalyl chloride. This activated intermediate can then readily react with nucleophiles. For instance, reaction with amines leads to the formation of amides. Given the steric hindrance of the bicyclo[2.2.2]octane (BCO) core, robust coupling reagents may be necessary for efficient amide bond formation, particularly with bulky amines. chimia.chrsc.org Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the in situ formation of acyl fluorides using reagents like BTFFH (N,N,N',N'-Tetramethyl-5-(1H-benzotriazol-1-yloxy)-3-oxapentylammonium hexafluorophosphate) can be effective for coupling sterically demanding substrates. rsc.orgrsc.orgnih.gov

The terminal alkyne is highly versatile for coupling reactions. It is an ideal substrate for the Sonogashira cross-coupling reaction, which forms a new carbon-carbon bond with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method allows for the direct attachment of aromatic or vinylic systems to the BCO scaffold, significantly extending the molecule's π-system.

Furthermore, the ethynyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgnih.gov This reaction with an organic azide provides a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbeilstein-journals.org The reaction is known for its high yield, mild conditions, and tolerance of a wide variety of functional groups. beilstein-journals.org

Reaction TypeFunctional GroupTypical ReagentsProductKey Features
AmidationCarboxylic Acid1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)AmideForms stable amide linkage; may require potent coupling agents for hindered substrates. chimia.chrsc.org
Sonogashira CouplingEthynylAr-X, Pd(0) catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl AlkyneCreates C(sp)-C(sp²) bonds; useful for extending conjugation. wikipedia.orglibretexts.org
Azide-Alkyne Cycloaddition (CuAAC)EthynylOrganic Azide (R-N₃), Cu(I) catalyst1,2,3-TriazoleHighly efficient and regioselective "click" reaction. organic-chemistry.orgnih.gov

Reduction to Alcohols and Aldehydes

The carboxylic acid at the bridgehead position can be reduced to afford the corresponding primary alcohol, 4-ethynylbicyclo[2.2.2]octane-1-methanol, or the intermediate aldehyde, 4-ethynylbicyclo[2.2.2]octane-1-carboxaldehyde.

The full reduction to a primary alcohol requires a powerful reducing agent due to the low reactivity of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily converting the carboxyl group to a hydroxymethyl group after an acidic workup. chemguide.co.ukchemistrysteps.comlibretexts.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another suitable reagent that shows good selectivity for carboxylic acids. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org

Stopping the reduction at the aldehyde stage is challenging because aldehydes are more reactive towards hydride reagents than the starting carboxylic acid. chemistrysteps.comlibretexts.org Therefore, the aldehyde is typically a transient intermediate that is immediately reduced to the alcohol. chemguide.co.uklibretexts.org However, aldehydes can sometimes be obtained from carboxylic acids by first converting the acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, and then using a less reactive, sterically hindered hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). libretexts.org Another approach involves specialized methods that can directly convert carboxylic acids to aldehydes, for example, using certain nickel-catalyzed reactions with a silane (B1218182) reductant. organic-chemistry.org

Target ProductTypical ReagentsNotes
Primary Alcohol1. LiAlH₄, Et₂O or THF 2. H₃O⁺ workupA strong, non-selective reducing agent. libretexts.org
Primary Alcohol1. BH₃·THF 2. WorkupMore selective for carboxylic acids than LiAlH₄. khanacademy.org
AldehydeIndirect methods (e.g., via acid chloride) with hindered reagents like LiAl(Ot-Bu)₃H.Direct reduction is difficult due to over-reduction. libretexts.orgorganic-chemistry.org

Functionalization and Modification of the Bicyclo[2.2.2]octane Core

The rigid BCO skeleton is a defining feature of the molecule. While often serving as a passive scaffold, the framework itself can undergo specific chemical transformations, particularly at the bridgehead positions.

Bridgehead Radical and Ionic Reactions

The bridgehead (C1 and C4) positions of the BCO core exhibit unique reactivity due to the cage-like structure. Nucleophilic substitution reactions (S_N2) are precluded at the bridgehead because backside attack is impossible. nasa.gov While S_N1 reactions can occur, they are often slow because the formation of the required planar carbocation intermediate introduces significant ring strain. nasa.gov

In contrast, bridgehead radicals are less constrained by geometry and are more readily formed. The thermal decomposition of a t-butyl peroxyester derived from a 1-bicyclo[2.2.2]octyl carboxylic acid has been shown to generate the corresponding bridgehead free radical. cdnsciencepub.com This decarboxylation provides a pathway to a reactive intermediate that can be trapped or participate in further reactions. Studies on hydrogen abstraction from bicyclo[2.2.2]octane show that while the bridgehead position is reactive, it is less so than in more flexible systems. nasa.gov Such radical intermediates open avenues for bridgehead functionalization that are inaccessible through ionic pathways.

Rearrangement Reactions and Skeletal Modifications

Despite its rigidity, the bicyclo[2.2.2]octane skeleton can undergo rearrangement under certain conditions, often driven by the relief of strain or the formation of more stable intermediates. These transformations can lead to related bicyclic systems such as bicyclo[3.2.1]octanes. gla.ac.uk For instance, reactions involving the generation of a positive charge adjacent to the BCO core can trigger ring-expansion rearrangements. gla.ac.uk

Specific studies on bridgehead-substituted bicyclo[2.2.2]octane systems have documented stereospecific skeletal rearrangements under neutral conditions. acs.org Furthermore, acid-catalyzed treatment of more complex molecules containing a dihydroxy-bicyclo[2.2.2]octane unit has been shown to induce a unique transformation into an adamantane-type skeleton. rsc.org Oxidative scission of the C1-C2 bond in bicyclo[2.2.2]octenone derivatives provides another route to skeletal modification, transforming the bicyclic system into functionalized cyclohexene (B86901) products. acs.org These examples highlight that, while not common, skeletal modifications of the BCO core are achievable, providing access to diverse and complex molecular architectures. acs.orgbeilstein-journals.org

Introduction of Heteroatoms into the Framework

Modifying the carbon skeleton to include heteroatoms such as nitrogen or oxygen creates heterocyclic analogs with distinct chemical and physical properties. The synthesis of aza- and oxa-bicyclo[2.2.2]octanes often involves multi-step sequences starting from functionalized cyclohexane (B81311) or bicyclo[2.2.2]octanone precursors. nih.govsmolecule.comnih.govresearchgate.net

For example, 2-azabicyclo[3.2.2]nonanes, which are ring-expanded analogs, can be synthesized from bicyclo[2.2.2]octan-2-ones via a one-step procedure, demonstrating a skeletal rearrangement that incorporates a nitrogen atom. nih.gov The synthesis of 2-oxabicyclo[2.2.2]octanes has been achieved through the iodocyclization of cyclohexane-containing alkenyl alcohols. nih.gov These strategies, while not direct modifications of this compound itself, illustrate established routes for creating heteroatomic BCO frameworks starting from related bicyclic ketones or other precursors, which could potentially be derived from the title compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid. These methods allow for a detailed examination of the electron distribution and energy levels within the molecule.

These calculations would confirm the rigid cage-like structure of the BCO core and provide precise geometries for the ethynyl (B1212043) and carboxylic acid functional groups. The predicted energies from these calculations are crucial for understanding the thermodynamic stability of the molecule. Isodesmic and homodesmotic reactions are often modeled using DFT to evaluate the electronic effects of the substituents on the stability of both the neutral acid and its corresponding anion. nih.gov For instance, the influence of the electron-withdrawing ethynyl group on the acidity of the carboxylic acid can be quantified.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Representative Values)
ParameterPredicted Value
C(bridgehead)-C(bridgehead) distance~2.6 Å
C≡C bond length~1.21 Å
C=O bond length~1.22 Å
C-O(H) bond length~1.35 Å

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide another layer of accuracy for energetic and electronic characterization, particularly when electron correlation effects are significant. For substituted bicyclo[2.2.2]octane carboxylic acids, MP2 calculations with extensive basis sets (e.g., 6-311++G**) have been used to refine the understanding of substituent effects on acidity. smolecule.com These methods can provide highly accurate predictions of ionization potentials, electron affinities, and dipole moments, offering a detailed picture of the molecule's electronic behavior. The calculated acidities from such high-level computations often show excellent agreement with experimental values where available. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

One of the significant advantages of the bicyclo[2.2.2]octane scaffold is its conformational rigidity, which greatly simplifies theoretical analysis. smolecule.com Unlike flexible acyclic or monocyclic systems, the primary conformational freedom in this compound is the rotation of the carboxylic acid group. Computational methods can be used to map the potential energy surface for the rotation around the C(bridgehead)-COOH bond. This would reveal the energy minima corresponding to the most stable orientations of the carboxyl group relative to the bicyclic cage and the energy barriers to rotation. While the BCO core itself can undergo slight twisting, these distortions are typically minor and associated with shallow energy minima. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For a molecule like this compound, theoretical studies could investigate various transformations. For example, the mechanism of esterification or amidation of the carboxylic acid group could be modeled to understand the transition states and activation energies involved. Similarly, reactions involving the ethynyl group, such as cycloadditions or nucleophilic additions, could be computationally explored. DFT calculations are often employed to map the reaction pathways, identify intermediates and transition states, and thereby provide a detailed, step-by-step understanding of the reaction mechanism.

Prediction of Reactivity and Selectivity in Organic Transformations

Building on mechanistic studies, computational chemistry can predict the reactivity and selectivity of this compound in various organic transformations. By calculating the energies of potential transition states for different reaction pathways, it is possible to predict which products will be favored kinetically and thermodynamically. For example, in a reaction with multiple possible sites of attack, analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and electrostatic potential can indicate the most likely site for electrophilic or nucleophilic attack. This predictive capability is invaluable in designing synthetic routes and understanding the outcomes of reactions.

Table 2: Representative Strain Energies of Bicyclic Systems
Bicyclic SystemCalculated Strain Energy (kcal/mol)
Bicyclo[2.2.2]octane~11-13
Bicyclo[2.2.1]heptane (Norbornane)~17-18
Bicyclo[1.1.1]pentane~65-66

Applications As a Versatile Chemical Scaffold and Building Block

Role as a Privileged Scaffold in Organic Synthesis

The bicyclo[2.2.2]octane (BCO) framework is considered a privileged scaffold in organic synthesis due to its well-defined and rigid structure. This rigidity allows for the precise positioning of substituents in three-dimensional space, which is a critical aspect in the construction of complex molecular architectures and in the field of asymmetric catalysis. The defined spatial arrangement of functional groups on the BCO core helps to control the stereochemical outcome of reactions, making it a valuable component in the synthesis of chiral molecules.

The application of the BCO scaffold is evident in the development of novel synthetic methodologies. For instance, domino reactions involving 1,3-indanedione and 3-methyleneoxindoles have been developed to construct complex triindanone-fused spiro[bicyclo[2.2.2]octane-2,3′-indoline] derivatives with high diastereoselectivity. Furthermore, the BCO scaffold has been employed in the design of chiral organometallic catalysts, such as those based on cis-2,5-diaminobicyclo[2.2.2]octane, which have proven effective in enantioselective reactions.

Applications in Material Science and Polymer Chemistry

The unique structural characteristics of 4-ethynylbicyclo[2.2.2]octane-1-carboxylic acid make it a highly desirable component in the development of advanced materials. Its rigid nature and the presence of versatile functional groups allow for its incorporation into a variety of material architectures.

Monomer for the Synthesis of Advanced Polymeric Materials

Bicyclo[2.2.2]octane diols and diacids are recognized as valuable specialty monomers for the creation of certain polymers. The incorporation of the rigid BCO unit into a polymer backbone can significantly influence the material's properties, such as its thermal stability and mechanical strength. While specific examples of polymerization of this compound are not extensively detailed in the literature, the ethynyl (B1212043) group offers a reactive site for the synthesis of conductive polymers. The polymerization of acetylene (B1199291) and its derivatives is a known method for producing materials with interesting electronic properties. The combination of the rigid BCO core and a polyacetylene-like backbone could lead to novel materials with tailored structural and conductive characteristics.

Building Block for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The well-defined geometry and rigidity of bicyclo[2.2.2]octane-based ligands are highly advantageous for the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In the context of MOFs, bicyclic organic dicarboxylic linkers are utilized to create frameworks with high transparency, as the absence of aromaticity in the BCO core reduces light absorption. nih.govnih.govresearchgate.net The use of linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid allows for the synthesis of Transparent Metal-Organic Frameworks (TMOFs) with tunable pore sizes. nih.govnih.govresearchgate.net The specific incorporation of an ethynyl group, as in this compound, can further enhance the porosity of the resulting MOF, which is beneficial for applications such as gas storage.

The utility of the BCO scaffold extends to COFs. A fully saturated COF has been synthesized using dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, demonstrating the versatility of this building block in creating robust, porous networks through covalent bonds. ambeed.com The predictable geometry of the BCO linker facilitates the formation of ordered, crystalline frameworks.

Engineering of Rigid Linkers for Supramolecular Assemblies and Molecular Machines

The rigid and linear nature of the bicyclo[2.2.2]octane scaffold makes it an excellent candidate for use as a linker in the construction of supramolecular assemblies and molecular machines. The BCO core acts as a non-conjugated rigid rod, allowing for the precise control of distances and orientations between functional units.

This property is particularly exploited in the design of molecular rotors. Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) rotators are key components in the engineering of crystalline arrays of functional molecular machines. nih.govbeilstein-journals.org The synthesis of these rotators often involves derivatives of bicyclo[2.2.2]octane, including those with carboxylic acid functionalities, to facilitate the assembly and functionalization of the final molecular device. beilstein-journals.org These BCO-based rotors have been shown to exhibit ultra-fast rotational frequencies, making them promising for applications in nano-scale machinery.

Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembly

The rigid bicyclo[2.2.2]octane framework plays a significant role in directing the formation of ordered structures in supramolecular chemistry through self-assembly and host-guest interactions.

The defined geometry of BCO derivatives allows them to act as building blocks for self-assembled monolayers (SAMs) on surfaces. These SAMs can serve as matrices for the isolation and study of single molecules. Furthermore, the introduction of specific functional groups onto the BCO scaffold can drive the formation of complex supramolecular structures, such as helices, through non-covalent interactions like hydrogen bonding.

In the realm of host-guest chemistry, bicyclo[2.2.2]octane derivatives have been shown to form stable complexes with macrocyclic hosts, most notably cucurbit[n]urils (CB[n]). The rigid and hydrophobic nature of the BCO core allows it to fit snugly within the cavity of hosts like cucurbit bldpharm.comuril (CB bldpharm.com), leading to the formation of ultrastable host-guest complexes. The binding affinity can be modulated by the substituents on the BCO guest molecule. For instance, a peptide amphiphile functionalized with a carboxylate-terminated bicyclo[2.2.2]octane guest molecule, in conjunction with a CB bldpharm.com host, creates a pH-sensitive supramolecular system capable of dynamic transitions between different nanostructure states.

Design and Synthesis of Chemical Probes for Research Applications (excluding biological/clinical)

While the bicyclo[2.2.2]octane scaffold has been incorporated into fluorescent probes for biological applications, its use in the design of chemical probes for non-biological research is less documented. However, the structural and functional features of this compound suggest its potential in this area.

The rigid BCO framework can serve as a non-flexible spacer to position a reporter group (e.g., a fluorophore) and a recognition unit at a fixed distance and orientation. This is a desirable feature in the design of chemical sensors, as it can lead to more predictable and reliable signaling upon interaction with an analyte. The ethynyl and carboxylic acid groups provide convenient handles for the attachment of fluorophores, quenchers, or specific binding moieties.

For example, carboxylic acids are known to interact with various metal ions and can be used as recognition sites in colorimetric sensors. The ethynyl group can participate in "click" chemistry reactions, allowing for the straightforward conjugation of the BCO scaffold to other molecular components. Although specific examples of this compound being used as a non-biological chemical probe are not readily found in current literature, its inherent properties make it a promising candidate for the development of novel sensors and probes for a variety of analytical applications.

Future Directions and Emerging Research Opportunities

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure forms of 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid is a critical step towards its application in areas where chirality is paramount, such as in the development of chiral catalysts and materials. While methods for the synthesis of substituted bicyclo[2.2.2]octane derivatives exist, the development of robust asymmetric routes to this specific compound remains a significant challenge. nih.govacs.orgresearchgate.netnih.gov Future research will likely focus on several promising strategies:

Chiral Catalysis: The use of chiral catalysts, including metal complexes with chiral ligands and organocatalysts, presents a powerful approach to induce enantioselectivity in the key bond-forming reactions that construct the bicyclo[2.2.2]octane framework. nih.govacs.orgnih.gov For instance, asymmetric Diels-Alder reactions, a cornerstone in the synthesis of this ring system, could be rendered enantioselective through the use of chiral Lewis acid or organocatalysts.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into one of the starting materials can direct the stereochemical outcome of the cyclization reaction. Subsequent removal of the auxiliary would then afford the desired enantiomer of the target molecule.

Enzymatic Resolutions: Biocatalytic methods, employing enzymes that can selectively react with one enantiomer of a racemic mixture, offer a green and highly specific route to obtaining optically pure this compound or its precursors.

The successful development of these methodologies will be crucial for unlocking the full potential of this molecule in stereoselective applications.

Exploration of Novel Reaction Pathways for Enhanced Functionalization

The true utility of this compound lies in its bifunctionality, which allows for orthogonal chemical modifications. The ethynyl (B1212043) and carboxylic acid groups can be independently or sequentially functionalized to introduce a wide array of chemical moieties. Future research in this area will aim to expand the toolkit of reactions available for modifying this scaffold, leading to derivatives with tailored properties.

Table 1: Potential Functionalization Reactions

Functional GroupReaction TypePotential Reagents and ConditionsResulting Functionality
Ethynyl GroupSonogashira CouplingPalladium catalyst, copper co-catalyst, various aryl or vinyl halidesArylalkynes, enynes
Click Chemistry (CuAAC)Copper(I) catalyst, azides1,2,3-Triazoles
Glaser CouplingCopper salts, oxidant1,3-Diynes
Hydroamination/HydroalkoxylationGold or other transition metal catalysts, amines/alcoholsEnamines, enol ethers
Carboxylic AcidAmide CouplingCarbodiimides (e.g., EDC), HOBt, aminesAmides
EsterificationAcid or base catalysis, alcoholsEsters
ReductionLithium aluminum hydride, boranesPrimary alcohol
Curtius/Schmidt/Lossen RearrangementAzide (B81097) or hydroxylamine derivativesAmines

Key areas for future exploration include:

Advanced Cross-Coupling Reactions: Moving beyond standard Sonogashira couplings, the exploration of other cross-coupling reactions at the ethynyl group, such as Suzuki, Stille, and Negishi couplings after hydrostannylation or hydroboration, will broaden the scope of accessible derivatives.

Functionalization of the Bicyclo[2.2.2]octane Core: While the bridgehead positions are the most reactive, developing methods for the selective functionalization of the methylene (B1212753) bridges of the bicyclo[2.2.2]octane skeleton would introduce another level of structural diversity.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that involve both the ethynyl and carboxylic acid groups could provide rapid access to complex and diverse molecular structures.

Integration with Flow Chemistry and Automated Synthesis Techniques

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms offers significant advantages in terms of reproducibility, scalability, and safety. nih.gov Continuous flow processes can enable precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. nih.gov

Future research in this domain will focus on:

Development of Flow-Compatible Reactions: Adapting existing batch syntheses of the bicyclo[2.2.2]octane core and its functionalization to continuous flow conditions. This may involve the use of immobilized reagents or catalysts to simplify purification.

Automated Library Synthesis: The combination of flow chemistry with automated robotic systems will enable the rapid synthesis of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. nih.gov

In-line Analysis and Optimization: Integrating real-time analytical techniques (e.g., NMR, IR, MS) into flow reactors will allow for rapid reaction optimization and quality control.

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific, predictable properties. nih.gov For this compound, computational methods can be employed to guide the synthesis of derivatives with tailored electronic, optical, and physical properties.

Key areas of computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the geometric and electronic structures of different derivatives, providing insights into their reactivity, stability, and spectroscopic properties. rroij.comdoaj.org

Structure-Property Relationship Modeling: By systematically modifying the substituents on the ethynyl and carboxylic acid groups in silico, it is possible to build quantitative structure-property relationship (QSPR) models. These models can then be used to predict the properties of yet-to-be-synthesized molecules.

Simulation of Self-Assembly: For applications in materials science, computational simulations can predict how different derivatives of this compound will self-assemble in the solid state or in solution, guiding the design of new functional materials.

Expanding the Scope of Applications in Advanced Functional Materials and Nanotechnology

The unique structural features of this compound make it an attractive building block for a variety of advanced materials and applications in nanotechnology. beilstein-journals.orgnih.govresearchgate.net Its rigidity and defined length make it an excellent candidate for use as a molecular rod or linker.

Emerging application areas that will benefit from future research on this compound include:

Molecular Electronics: The rigid bicyclo[2.2.2]octane core can serve as an insulating bridge in molecular wires, while the functional groups can act as anchor points to connect to electrodes. Computational studies have already explored the electron transport properties of the bicyclo[2.2.2]octane motif. chemrxiv.org

Metal-Organic Frameworks (MOFs): The dicarboxylic acid derivative of bicyclo[2.2.2]octane has been used to create transparent MOFs. rsc.org The ethynyl group on this compound could be used for post-synthetic modification of MOFs, introducing new functionalities within the pores.

Molecular Machines: The bicyclo[2.2.2]octane cage has been utilized as a rotator in crystalline molecular machines. beilstein-journals.orgnih.govresearchgate.net The ethynyl group provides a handle for creating more complex, functional rotor systems.

Drug Delivery and Biomedical Imaging: The carboxylic acid can be used to attach targeting ligands or imaging agents, while the ethynyl group can be used for bioconjugation via click chemistry to attach therapeutic payloads or other biomolecules.

Q & A

Q. What are the recommended synthetic routes for 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid?

The synthesis typically involves functionalization of the bicyclo[2.2.2]octane scaffold. For example, 4-substituted analogs are synthesized via nucleophilic substitution or cycloaddition reactions. A methoxycarbonyl derivative (C11H16O4) is prepared by esterification of the parent carboxylic acid, followed by selective modification at the 4-position . Key steps include:

  • Cyclization : Use of Diels-Alder or other ring-closing strategies to form the bicyclic core.
  • Ethynyl Introduction : Palladium-catalyzed cross-coupling (e.g., Sonogashira) to install the ethynyl group.
  • Purification : Recrystallization from solvents like ethanol or chromatography (silica gel, reverse-phase) .

Q. How can the pKa of this compound be experimentally determined?

The pKa of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is measured via potentiometric titration in aqueous or mixed solvents. For example:

  • Titration Setup : Use a pH meter with standardized buffers and a glass electrode.
  • Data Analysis : Plot pH vs. titrant volume to identify equivalence points. Reported pKa values for analogs range from 5.90 (electron-withdrawing substituents, e.g., –CN) to 6.75 (unsubstituted) . Computational methods (e.g., DFT at B3LYP/6-311+G(d,p)) predict pKa with ±1.1 kJ/mol accuracy .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For aerosol risks, employ P95 respirators (NIOSH) or ABEK-P2 filters (EU) .
  • Ventilation : Work in a fume hood to prevent inhalation.
  • Waste Disposal : Avoid drainage contamination; use approved hazardous waste containers .

Advanced Research Questions

Q. How do electronic substituent effects influence the compound’s acidity and reactivity?

The ethynyl group (–C≡CH) exerts both inductive (–I) and resonance effects. Computational studies on 4-substituted analogs show:

  • Inductive Effects : Electron-withdrawing groups (e.g., –CN, –O2CCH3) lower pKa by stabilizing the carboxylate anion through charge delocalization .
  • Through-Space vs. Through-Bond Effects : Field/inductive interactions dominate (80% contribution), while through-bond effects account for ~20% in saturated systems .
  • Dipole Moments : Electrostatic modeling (Kirkwood-Westheimer) correlates substituent orientation with dipole moments, affecting solvent interactions .

Q. How can contradictions in substituent effect data be resolved?

Conflicting results (e.g., solvent-dependent polarity vs. gas-phase acidity) require multi-method validation:

  • Experimental : Compare gas-phase (mass spectrometry) and solution (titration) acidity .
  • Computational : Use DFT to isolate electronic (anion stabilization) and steric contributions .
  • Statistical Analysis : Apply linear free-energy relationships (LFER) to deconvolute substituent parameters .

Q. What role does this compound play in asymmetric catalysis or foldamer design?

While direct studies are limited, structurally similar bicyclic β-amino acids (e.g., ABOC) stabilize helical foldamers and act as organocatalysts:

  • Foldamers : The rigid bicyclic core enforces 11/9- or 12/10-helix conformations in oligoureas, enhancing thermal stability .
  • Catalysis : Ethynyl groups may enhance π-backbonding in metal complexes or serve as click chemistry handles for ligand design .

Methodological Guidance

Q. For Discrepant Data :

  • Replicate experiments in controlled solvents (e.g., DMSO vs. water) .
  • Validate computational models with experimental benchmarks (e.g., pKa, dipole moments) .

Q. For Catalytic Applications :

  • Screen metal complexes (e.g., Cu, Pd) for ethynyl coordination.
  • Use circular dichroism (CD) to confirm secondary structure induction in foldamers .

Q. For Synthesis Optimization :

  • Monitor reaction progress via TLC or NMR for byproduct identification .

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Reactant of Route 1
4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.